![molecular formula C9H10O4 B1277942 (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid CAS No. 23508-35-2](/img/structure/B1277942.png)
(S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid
Overview
Description
(S)-3-(4-Hydroxyphenyl)lactic acid is a chiral compound with a hydroxyl group attached to the phenyl ring and a lactic acid moiety. It is known for its biological activity and is used in various scientific research applications.
Mechanism of Action
Target of Action
It’s worth noting that this compound is a derivative of l-tyrosine , an amino acid that plays a crucial role in protein synthesis and signal transduction processes .
Mode of Action
Derivatives of this compound have shown promising anticancer and antioxidant activities . They were able to reduce cell viability and suppress cell migration in vitro
Biochemical Pathways
As a derivative of l-tyrosine , it may potentially influence the pathways involving tyrosine, such as protein synthesis and signal transduction .
Result of Action
The (S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid and its derivatives have shown promising anticancer and antioxidant activities . They were able to reduce cell viability and suppress cell migration in vitro . Furthermore, they demonstrated substantial activity against Candida auris, a drug-resistant fungal species .
Biochemical Analysis
Biochemical Properties
(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is integral to numerous biochemical reactions. It serves as a substrate for enzymes such as tyrosine hydroxylase, which catalyzes the conversion of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid to L-DOPA, a precursor to dopamine. Additionally, it interacts with phenylalanine hydroxylase, which converts phenylalanine to (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid. These interactions are vital for the production of catecholamines, which are essential for stress response and mood regulation .
Cellular Effects
(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid influences various cellular processes. It is known to enhance the production of neurotransmitters, thereby affecting cell signaling pathways and gene expression. For instance, increased levels of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can lead to elevated dopamine levels, which in turn can enhance cognitive function and mood . Moreover, this compound plays a role in cellular metabolism by participating in the synthesis of thyroid hormones, which regulate metabolic rate and energy production.
Molecular Mechanism
The molecular mechanism of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid involves its conversion to various bioactive compounds. It binds to and activates tyrosine hydroxylase, leading to the production of L-DOPA. This process is crucial for the synthesis of dopamine, norepinephrine, and epinephrine. Additionally, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can undergo phosphorylation, which may influence its activity and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can vary over time. Studies have shown that its stability is influenced by factors such as pH and temperature. Over extended periods, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid may degrade, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to affect cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid in animal models are dose-dependent. At low doses, it has been shown to enhance cognitive function and reduce stress levels. At high doses, it may lead to adverse effects such as increased blood pressure and heart rate. Threshold effects have been observed, where the benefits of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid plateau beyond a certain dosage .
Metabolic Pathways
(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is involved in several metabolic pathways. It is a key intermediate in the biosynthesis of catecholamines and thyroid hormones. Enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase play crucial roles in these pathways. Additionally, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is transported and distributed via specific transporters and binding proteins. For instance, the large neutral amino acid transporter (LAT1) facilitates its uptake into cells. Once inside, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can accumulate in various tissues, including the brain, where it exerts its effects on neurotransmitter synthesis .
Subcellular Localization
The subcellular localization of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is critical for its activity. It is predominantly found in the cytoplasm, where it interacts with enzymes involved in neurotransmitter synthesis. Additionally, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid may undergo post-translational modifications, such as phosphorylation, which can influence its localization and function within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-3-(4-Hydroxyphenyl)lactic acid can be synthesized through the bioconversion of 4-hydroxyphenylpyruvic acid using lactic acid bacteria. The bacteria are cultured in a medium containing carbon sources such as glucose, maltose, lactose, or sucrose, and nitrogen sources like corn steep liquor, yeast extract, peptone, and soy bean pulp. The fermentation is carried out at temperatures between 25 and 40°C, resulting in the production of (S)-3-(4-Hydroxyphenyl)lactic acid .
Industrial Production Methods
The industrial production of (S)-3-(4-Hydroxyphenyl)lactic acid involves similar fermentation processes, with optimization for large-scale production. The use of bioreactors and controlled fermentation conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Hydroxyphenyl)lactic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Esterification: Catalysts like sulfuric acid (H2SO4) or enzymes such as lipase can be used for esterification reactions.
Major Products
Oxidation: Formation of 4-hydroxyphenylpyruvic acid.
Reduction: Formation of 4-hydroxyphenylethanol.
Esterification: Formation of esters like ethyl 4-hydroxyphenylacetate.
Scientific Research Applications
Medicinal Chemistry
1.1 Pharmaceutical Intermediates
(S)-HPPA is recognized as a valuable intermediate in the synthesis of various pharmaceutical compounds. It serves as a precursor in the preparation of drugs targeting metabolic diseases, particularly those associated with insulin resistance . The compound's ability to be converted into different derivatives enhances its utility in drug development.
1.2 Treatment of Metabolic Disorders
Research indicates that (S)-HPPA may have therapeutic potential in treating metabolic disorders. Studies have shown that derivatives of (S)-HPPA can influence metabolic pathways, suggesting their role in managing conditions like obesity and type 2 diabetes .
Antioxidant Properties
2.1 Radical Scavenging Activity
(S)-HPPA exhibits significant antioxidant properties, particularly through its ability to scavenge free radicals. This activity is attributed to its phenolic structure, which allows it to donate electrons and neutralize reactive oxygen species (ROS) . The compound has been tested for its efficacy in reducing oxidative stress in various biological systems.
2.2 Implications for Health
The antioxidant effects of (S)-HPPA suggest potential applications in preventing oxidative damage associated with chronic diseases such as cardiovascular diseases and neurodegenerative disorders . Its incorporation into dietary supplements or functional foods could enhance health benefits by mitigating oxidative stress.
Research Applications
3.1 Neuroprotective Effects
Recent studies have explored the neuroprotective effects of (S)-HPPA, particularly in models of neurodegeneration. The compound has been shown to exhibit protective effects against neuronal damage induced by oxidative stress, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
3.2 Inhibition of Enzymatic Activity
(S)-HPPA has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated that it can inhibit the beta-oxidation pathway of fatty acids, which is crucial for energy metabolism . This inhibition could have implications for weight management and metabolic health.
Case Studies
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenylacetic acid
- 4-Hydroxyphenyllactic acid
- Ethyl lactate
Uniqueness
(S)-3-(4-Hydroxyphenyl)lactic acid is unique due to its chiral nature and specific biological activitiesCompared to ethyl lactate, it offers more versatility in chemical synthesis and biological research .
Biological Activity
(S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid, also known as (S)-4-hydroxyphenyl lactate , is a compound that has garnered significant attention due to its biological activities, particularly in antioxidant properties and potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : (S)-3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid
- Molecular Formula : C10H12O4
- CAS Number : 23508-35-2
The compound features a hydroxyl group attached to a phenyl ring, contributing to its reactivity and interaction with biological systems.
Antioxidant Properties
One of the most notable biological activities of this compound is its antioxidative capacity . Studies have demonstrated that this compound exhibits significant DPPH radical-scavenging activities, which indicates its potential to neutralize free radicals in biological systems .
Table 1: Antioxidant Activity Comparison
Neuroprotective Effects
Research indicates that this compound can cross the blood-brain barrier (BBB), allowing it to exert neuroprotective effects. It has been shown to modulate neuronal signaling pathways and may enhance synaptic plasticity, which is crucial for learning and memory .
Case Study: Neuroprotective Mechanisms
In a study investigating the effects of dietary polyphenols on brain health, it was found that low molecular weight (poly)phenol metabolites, including this compound, could influence neuroinflammation and neuronal repair mechanisms. The study highlighted the compound's ability to promote the expression of proteins involved in synaptic function and neuroprotection .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl groups in the structure allow the compound to donate electrons, neutralizing reactive oxygen species (ROS).
- Enzyme Modulation : It may inhibit certain enzymes involved in oxidative stress pathways, thus reducing cellular damage.
- Receptor Interaction : The compound's interaction with specific receptors can modulate signaling pathways related to inflammation and cell survival.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce oxidative stress markers in cultured neuronal cells. These findings suggest its potential for therapeutic use in neurodegenerative diseases characterized by oxidative damage.
In Vivo Studies
Animal studies have further supported the neuroprotective effects of this compound. For instance, administration of this compound in models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid-beta plaque formation .
Properties
IUPAC Name |
(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVDSSUAVXRDY-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432803 | |
Record name | (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23508-35-2 | |
Record name | Latifolicinin C acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023508352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23508-35-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LATIFOLICININ C ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X3113D870 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.